molecular formula C10H15NO3 B11822130 Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate

Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate

Cat. No.: B11822130
M. Wt: 197.23 g/mol
InChI Key: ZRZINGQHQIJTHI-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a cyclopropyl group, a dimethylamino group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate typically involves the reaction of cyclopropyl ketone with dimethylamine and methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enolate intermediate, which then reacts with the dimethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate: shares structural similarities with other cyclopropyl-containing compounds and enones.

    Cyclopropyl ketones: These compounds have similar reactivity and can undergo analogous chemical reactions.

    Dimethylamino derivatives: Compounds with dimethylamino groups exhibit similar nucleophilic substitution reactions.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the dimethylamino group provides nucleophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C10H15NO3/c1-11(2)8(10(13)14-3)6-9(12)7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

ZRZINGQHQIJTHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC(=O)C1CC1)C(=O)OC

Origin of Product

United States

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